Kuwanon G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

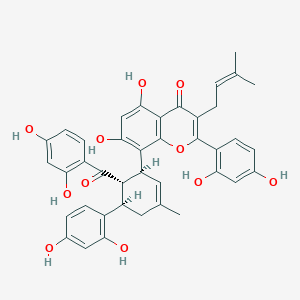

Kuwanon G es un compuesto flavonoides derivado del árbol de morera (Morus alba L)Estos compuestos se derivan biosintéticamente de la cicloadición intermolecular [4+2] de dienófilos (principalmente chalconas) y dienos de deshidroprenilfenol . This compound ha atraído una atención significativa debido a su compleja arquitectura, notables actividades biológicas y desafíos sintéticos.

Métodos De Preparación

Kuwanon G se puede sintetizar a través de varias rutas. Un método común implica la extracción de la corteza de la raíz del árbol de morera utilizando solventes como el acetato de etilo. La fracción de acetato de etilo es particularmente rica en this compound y H . La ruta sintética normalmente implica la cicloadición de chalconas y dienos de deshidroprenilfenol bajo condiciones de reacción específicas . Los métodos de producción industrial se centran en optimizar los procesos de extracción y purificación para obtener altos rendimientos de this compound.

Análisis De Reacciones Químicas

Kuwanon G experimenta varios tipos de reacciones químicas, incluida la oxidación, reducción y sustitución. Se sabe que inhibe la actividad de enzimas como la tirosinasa a través de la inhibición competitiva . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Kuwanon G tiene una amplia gama de aplicaciones de investigación científica. En química, se estudia por sus propiedades estructurales únicas y desafíos sintéticos . En biología y medicina, this compound exhibe propiedades antiinflamatorias, antialérgicas y anticancerígenas . Se ha demostrado que preserva la integridad de la barrera epitelial intestinal y reduce el daño oxidativo en las células . Además, this compound se está explorando por su posible uso en el tratamiento de la hipertensión al modular el sistema renina-angiotensina .

Mecanismo De Acción

El mecanismo de acción de Kuwanon G implica la inhibición de vías de señalización específicas. Bloquea la activación de las vías del transductor de señales y activador de la transcripción 1 (STAT1) y del factor de transcripción nuclear-κB (NF-κB) en los queratinocitos, reduciendo la producción de citoquinas proinflamatorias . En los mastocitos, this compound inhibe la liberación de histamina y leucotrieno C4 al suprimir la activación de la 5-lipoxigenasa . Estas acciones contribuyen a sus efectos antiinflamatorios y antialérgicos.

Comparación Con Compuestos Similares

Kuwanon G se compara a menudo con otros flavonoides como el mulberrofuran G y el albanol B. Si bien todos estos compuestos exhiben propiedades antiinflamatorias y antitirosinasa, this compound es único en su capacidad para modular el sistema renina-angiotensina y preservar la integridad de la barrera epitelial intestinal . Compuestos similares incluyen la morusina, que también tiene propiedades antiinflamatorias .

Actividad Biológica

Kuwanon G, a flavonoid derived from the root bark of Morus alba, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anti-inflammatory, antioxidant, antibacterial, and anticancer properties, supported by case studies and research findings.

This compound is characterized by its unique structure, which includes a prenylated flavonoid moiety. Its biological activities are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : this compound enhances cellular resistance against oxidative stress by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels. It has been shown to decrease malondialdehyde (MDA) levels and increase the SOD/MDA ratio in human epithelial colorectal adenocarcinoma (Caco-2) cells exposed to lipopolysaccharides (LPS) .

- Anti-inflammatory Effects : this compound exhibits potent anti-inflammatory properties by inhibiting the secretion of inflammatory cytokines such as RANTES/CCL5, TARC/CCL17, and MDC/CCL22 in HaCaT keratinocytes. This effect is mediated through the downregulation of STAT1 and NF-κB signaling pathways .

2.1 Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects in various studies:

- In vitro studies demonstrated that this compound significantly reduced TNF-α and IFN-γ-induced chemokine production in HaCaT keratinocytes .

- The compound also inhibited histamine release and 5-lipoxygenase activation in mast cells, indicating potential therapeutic benefits for allergic diseases .

2.2 Antioxidant Activity

Research indicates that this compound enhances the antioxidant capacity of cells:

- In Caco-2 cells, this compound treatment improved cell viability and strengthened the gut epithelial barrier integrity under oxidative stress conditions induced by LPS .

- The compound decreased ROS production and increased the expression of intercellular junction proteins, contributing to barrier function .

2.3 Antibacterial Activity

This compound exhibits significant antibacterial properties:

- The minimum inhibitory concentration (MIC) of this compound against Streptococcus mutans was determined to be 8.0 μg/ml, with complete inactivation observed at 20 μg/ml within one minute .

- It also showed effectiveness against other cariogenic bacteria such as Streptococcus sobrinus and Porphyromonas gingivalis, suggesting its potential use in dental applications .

2.4 Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- This compound demonstrated cytotoxic effects on gastric cancer cells when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU) .

- Mechanistic studies revealed that this compound induces apoptosis through endoplasmic reticulum stress pathways .

3. Structure-Activity Relationship

The structure-activity relationship (SAR) studies have provided insights into the efficacy of this compound:

- Kinetic analyses indicated that this compound acts as a competitive inhibitor of tyrosinase with an IC50 value of 67.6 µM, highlighting its potential as a natural tyrosinase inhibitor for cosmetic applications .

- Molecular docking studies suggest that specific structural features, including the resorcinol moiety, play a crucial role in its biological activity .

4. Data Summary

The following table summarizes key biological activities and findings related to this compound:

Propiedades

IUPAC Name |

8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPXYONGBIXGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-19-5 |

Source

|

| Record name | Albanin F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.